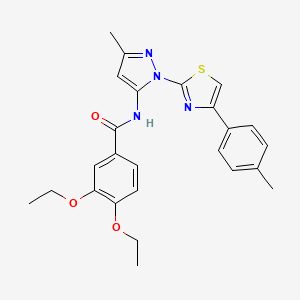

3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

The compound 3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide features a benzamide core substituted with diethoxy groups at the 3- and 4-positions. This moiety is linked to a pyrazole ring bearing a 3-methyl group and a 4-(p-tolyl)thiazol-2-yl substituent.

Properties

IUPAC Name |

3,4-diethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-5-31-21-12-11-19(14-22(21)32-6-2)24(30)27-23-13-17(4)28-29(23)25-26-20(15-33-25)18-9-7-16(3)8-10-18/h7-15H,5-6H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMYQHRJSTFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core thiazole and pyrazole rings. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems could enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, such as cancer or inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which 3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Thiazole-Pyrazole Family

The compound shares structural motifs with several benzamide derivatives reported in the literature, particularly those featuring thiazole and pyrazole rings. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Thiazole Modifications : The 4-(p-tolyl)thiazole group in the target compound is structurally analogous to 2d in , which exhibited reduced ZAC inhibitory activity compared to analogues with bulkier substituents (e.g., 4-tert-butyl in 2b ) . This suggests that steric and electronic properties of the thiazole substituent critically influence biological activity.

Thermal Stability : While the target compound lacks reported melting point data, analogues like 3k (133–135°C) and 5e (220°C, ) demonstrate that substituents significantly affect crystalline packing and stability .

Pharmacological and Functional Comparisons

Key Observations:

Thiazole Substituent Impact : The 4-(p-tolyl) group in the target compound and 2d correlates with diminished ZAC inhibition compared to bulkier substituents, highlighting the importance of substituent size and hydrophobicity in target engagement .

Benzamide Flexibility : Compounds like 4d–4i () incorporate heterocyclic amines (e.g., morpholine, piperazine) on the thiazole, which may enhance solubility or receptor binding compared to the target compound’s diethoxy groups .

Biological Activity

3,4-diethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the class of benzamide derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. The unique structural features of this compound, including the thiazole and pyrazole moieties, suggest a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The molecular formula for this compound is C24H26N4O3S. Its structure is characterized by:

- Benzamide backbone : Provides stability and potential for receptor interaction.

- Thiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Pyrazole moiety : Associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth or inflammation.

- Receptor Modulation : It is suggested that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Anticancer Properties

Research indicates that derivatives of thiazole and pyrazole exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| HCT116 | 3.29 | High |

| H460 | 10 | Moderate |

| MCF-7 | 5.00 | High |

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties, which may extend to the compound . The interaction with membrane lipids can enhance the efficacy against bacterial strains, suggesting a potential application as an antimicrobial agent .

Case Studies

A notable study focused on the cytotoxic effects of thiazole and pyrazole derivatives reported that compounds with similar structures demonstrated effective inhibition against resistant strains of Mycobacterium tuberculosis (Mtb) . This highlights the potential for developing new therapeutic agents derived from these classes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.